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Introduction

IR-808 is a near-infrared (NIR) heptamethine cyanine dye with fluorescent properties that make

it a valuable tool for various biological imaging applications.[1][2] Its emission in the NIR

spectrum allows for deep tissue penetration and minimizes autofluorescence from biological

samples. These characteristics make IR-808 and its analogs suitable for live-cell imaging,

particularly for in vitro and in vivo studies.[1] This document provides a detailed protocol for

using IR-808 dye for live-cell imaging, including recommendations for concentration, incubation

time, and imaging parameters. Additionally, it outlines the principles of its application in

distinguishing live and dead cell populations.

Principle of Staining
IR-808 is a cell-permeant dye that can be taken up by living cells. Some studies suggest that it

can accumulate in the lysosomes and mitochondria of tumor cells.[2] For live/dead

discrimination, similar NIR dyes are often used in fixable dead cell staining kits. In this context,

the dye covalently binds to both intracellular and extracellular amines. In viable cells with intact

membranes, the dye primarily reacts with surface amines, resulting in dim staining. In contrast,

in dead cells with compromised membranes, the dye can enter the cell and bind to intracellular

amines, leading to a much stronger fluorescent signal. This differential staining allows for the
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clear distinction between live and dead cell populations via fluorescence microscopy or flow

cytometry.

Data Presentation
The following tables summarize the key quantitative parameters for using IR-808 dye in live-cell

imaging, derived from various sources.

Table 1: IR-808 Dye Properties

Property Value

Excitation Wavelength ~808 nm[3]

Emission Wavelength ~878 nm[3]

Common Application Live/Dead Cell Staining, Cancer Cell Imaging[1]

Table 2: Recommended Staining Conditions for Live-Cell Imaging

Parameter Recommended Range Notes

Cell Type

HeLa, A549, and other cancer

cell lines; can be optimized for

other cell types.[4][5]

Optimization for each cell line

is recommended.

Cell Density
5 - 10 x 10⁶ cells/mL for

suspension cells.[3]

For adherent cells, aim for 70-

80% confluency.

IR-808 Concentration 5 µM[1]
This is a starting point; optimal

concentration may vary.

Incubation Time 10 - 60 minutes[1][3]
30 minutes is a commonly

used incubation time.[4]

Incubation Temperature Room Temperature or 37°C[3]

Staining Buffer

Hanks and 20 mM Hepes

buffer (HHBS) or other

serum/protein-free buffer.[3]

Protein in the buffer can

interfere with staining.
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Experimental Protocols
This protocol provides a general guideline for staining live cells with IR-808 dye. It is

recommended to optimize the protocol for your specific cell type and experimental conditions.

Materials:

IR-808 dye

Dimethyl sulfoxide (DMSO)

Hanks and 20 mM Hepes buffer (HHBS) or Phosphate-Buffered Saline (PBS), protein-free

Live cells in culture (adherent or suspension)

Fluorescence microscope with appropriate NIR filter sets (e.g., excitation ~808 nm, emission

~880 nm)

Preparation of Staining Solution:

Prepare a stock solution of IR-808 dye in DMSO. For example, to make a 1 mM stock

solution, dissolve the appropriate amount of IR-808 in high-quality, anhydrous DMSO.

On the day of the experiment, dilute the IR-808 stock solution in a protein-free buffer like

HHBS or PBS to the desired working concentration (e.g., 5 µM).

Staining Protocol for Adherent Cells:

Grow cells on coverslips or in imaging-compatible plates to the desired confluency (typically

70-80%).

Carefully remove the culture medium.

Wash the cells once with pre-warmed, protein-free buffer (HHBS or PBS).

Add the freshly prepared IR-808 staining solution to the cells, ensuring the entire surface is

covered.
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Incubate for 10-60 minutes at 37°C, protected from light.[1][3] The optimal incubation time

should be determined experimentally.[3]

Remove the staining solution.

Wash the cells two to three times with the protein-free buffer.

Add fresh, pre-warmed buffer or imaging medium to the cells.

Proceed with live-cell imaging using a fluorescence microscope equipped for NIR imaging.

Staining Protocol for Suspension Cells:

Harvest the cells and centrifuge to obtain a cell pellet.

Resuspend the cells in a protein-free buffer (HHBS or PBS) at a concentration of 5-10 x 10⁶

cells/mL.[3]

Add the freshly prepared IR-808 staining solution to the cell suspension.

Incubate for 10-60 minutes at 37°C or room temperature, protected from light.[3]

Centrifuge the cells to pellet them and remove the staining solution.

Wash the cells by resuspending the pellet in fresh, protein-free buffer and centrifuging again.

Repeat this wash step twice.

Resuspend the final cell pellet in the desired buffer or imaging medium.

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Mandatory Visualizations
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Caption: General workflow for staining live cells with IR-808 dye.
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Caption: Principle of live/dead cell discrimination using a membrane-impermeant dye.

Cautions and Considerations
Phototoxicity and Photobleaching: As with any fluorescence imaging, it is crucial to minimize

light exposure to the cells to reduce phototoxicity and photobleaching. Use the lowest

possible excitation light intensity and exposure time that still provides a good signal-to-noise

ratio.

Optimization: The optimal staining concentration and incubation time can vary between

different cell types. It is highly recommended to perform a titration experiment to determine

the best conditions for your specific cells.

Buffer Choice: The presence of proteins in the staining buffer can lead to non-specific

binding of the dye and increased background fluorescence. Therefore, a protein-free buffer is

recommended for the staining and washing steps.[3]

Controls: Always include appropriate controls in your experiment, such as unstained cells (to

assess autofluorescence) and heat-killed or chemically-treated dead cells (to confirm the

dye's ability to identify dead cells).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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